![molecular formula C8H5F3N2 B1392748 3-Pyridineacetonitrile, 6-(trifluoromethyl)- CAS No. 765298-04-2](/img/structure/B1392748.png)
3-Pyridineacetonitrile, 6-(trifluoromethyl)-
Overview
Description
3-Pyridineacetonitrile, 6-(trifluoromethyl)- is a chemical compound with the molecular formula C8H5F3N2 and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an acetonitrile group at the 3-position and a trifluoromethyl group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- typically involves the reaction of 3-cyanopyridine with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Pyridineacetonitrile, 6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOCH3) in methanol at reflux temperature.
Major Products
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: 3-Pyridineacetamide derivatives.
Substitution: 6-Methoxy-3-pyridineacetonitrile.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules and pharmaceuticals. The trifluoromethyl group enhances reactivity and stability, making it suitable for various synthetic pathways.
Biology
- Enzyme Inhibition Studies: The compound is utilized in research to understand enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. Its lipophilicity allows for better cellular penetration, facilitating studies on biological pathways.
Medicine
- Therapeutic Potential: Investigated for anti-inflammatory and anticancer properties. Its structural features suggest potential efficacy in modulating biological targets related to disease processes.
Industry
- Agrochemicals Development: Employed in the formulation of pesticides and herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemical agents.
Case Studies
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Anticancer Activity:
Research has shown that derivatives of pyridine compounds exhibit significant anticancer properties. Studies indicate that the presence of the trifluoromethyl group enhances the compound's ability to inhibit cancer cell proliferation by interacting with key enzymes involved in cancer progression. -
Enzyme Inhibition:
A study focused on the enzyme inhibition potential of related compounds demonstrated that those with trifluoromethyl substitutions showed increased potency against specific targets compared to their non-fluorinated counterparts. This highlights the importance of structural modifications in drug design. -
Agrochemical Development:
Investigations into the efficacy of agrochemicals containing this compound revealed that it significantly disrupts pest biological processes. The enhanced activity attributed to the trifluoromethyl group suggests its potential in developing more effective agricultural products.
Mechanism of Action
The mechanism of action of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridineacetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Trifluoromethylpyridine: Lacks the acetonitrile group, affecting its reactivity and applications.
3-Cyanopyridine: Similar structure but without the trifluoromethyl group, leading to different reactivity and uses.
Uniqueness
3-Pyridineacetonitrile, 6-(trifluoromethyl)- is unique due to the presence of both the acetonitrile and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .
Biological Activity
3-Pyridineacetonitrile, 6-(trifluoromethyl)-, also known by its CAS number 187327-30-6, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antibacterial properties, cytotoxic effects, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 201.14 g/mol
The trifluoromethyl group (-CF) significantly influences the compound's lipophilicity and biological interactions.
Antibacterial Activity
Research has shown that compounds containing the pyridine ring often exhibit significant antibacterial properties. The antibacterial activity of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- has been evaluated against various strains of bacteria.
Case Studies
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Inhibition of Bacterial Topoisomerases :
- A study demonstrated that derivatives of pyridine compounds can inhibit bacterial topoisomerases, which are essential for DNA replication. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimal inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .
- Broad-Spectrum Activity :
Cytotoxic Effects
The cytotoxic potential of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- has been assessed in several cancer cell lines, indicating its potential as an anticancer agent.
Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have shown that the compound exhibits significant cytotoxicity against human cancer cell lines such as U-87 (glioblastoma) and MCF-7 (breast cancer), with IC values in the micromolar range . This suggests that the compound may induce apoptosis or inhibit cell proliferation through mechanisms involving DNA damage.
The biological activity of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- is largely attributed to its ability to interact with key enzymes involved in nucleic acid metabolism. The trifluoromethyl group enhances binding affinity to target proteins, which may lead to increased efficacy in disrupting bacterial DNA processes and cancer cell survival.
Data Tables
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURVYOEMFYHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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